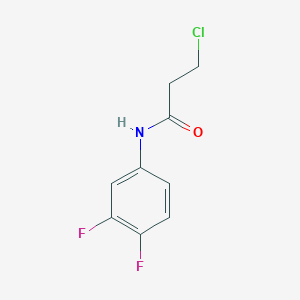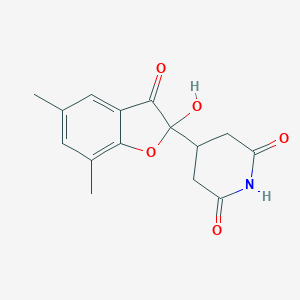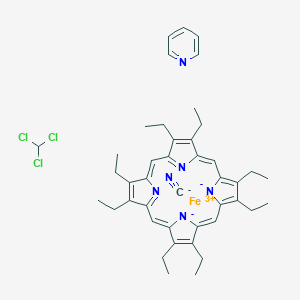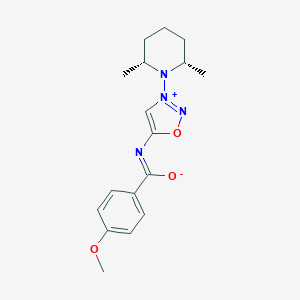![molecular formula C29H36O6 B159658 2-[4-[2-[4-[1-(2-Methylprop-2-enoyloxy)propan-2-yloxy]phenyl]propan-2-yl]phenoxy]propyl 2-methylprop-2-enoate CAS No. 126415-01-8](/img/structure/B159658.png)
2-[4-[2-[4-[1-(2-Methylprop-2-enoyloxy)propan-2-yloxy]phenyl]propan-2-yl]phenoxy]propyl 2-methylprop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-[2-[4-[1-(2-Methylprop-2-enoyloxy)propan-2-yloxy]phenyl]propan-2-yl]phenoxy]propyl 2-methylprop-2-enoate is a complex organic compound known for its unique chemical structure and properties. It is commonly used in various industrial applications, particularly in the production of polymers and resins. This compound is characterized by its high reactivity and ability to form cross-linked networks, making it valuable in the field of materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[2-[4-[1-(2-Methylprop-2-enoyloxy)propan-2-yloxy]phenyl]propan-2-yl]phenoxy]propyl 2-methylprop-2-enoate typically involves the reaction of bisphenol A with glycidyl methacrylate in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The process can be summarized as follows:
Reactants: Bisphenol A and glycidyl methacrylate.
Catalyst: Typically a Lewis acid such as boron trifluoride.
Conditions: The reaction is conducted at elevated temperatures (around 100-150°C) and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This allows for better control over reaction parameters and higher yields. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
2-[4-[2-[4-[1-(2-Methylprop-2-enoyloxy)propan-2-yloxy]phenyl]propan-2-yl]phenoxy]propyl 2-methylprop-2-enoate undergoes several types of chemical reactions, including:
Polymerization: This compound readily undergoes free radical polymerization to form cross-linked polymers.
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of reactive methacrylate groups.
Addition Reactions: The double bonds in the methacrylate groups can undergo addition reactions with various reagents.
Common Reagents and Conditions
Polymerization: Initiated by free radical initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) under thermal or UV light conditions.
Substitution: Typically involves nucleophiles such as amines or thiols under mild conditions.
Addition: Can be carried out using reagents like hydrogen bromide or other electrophiles.
Major Products
The major products formed from these reactions include cross-linked polymers, substituted derivatives, and addition products, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-[4-[2-[4-[1-(2-Methylprop-2-enoyloxy)propan-2-yloxy]phenyl]propan-2-yl]phenoxy]propyl 2-methylprop-2-enoate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of advanced polymers and copolymers.
Biology: Employed in the development of biocompatible materials for medical devices and drug delivery systems.
Medicine: Investigated for its potential use in dental materials and bone cements due to its excellent mechanical properties.
Industry: Utilized in the production of high-performance coatings, adhesives, and sealants.
Wirkmechanismus
The mechanism of action of 2-[4-[2-[4-[1-(2-Methylprop-2-enoyloxy)propan-2-yloxy]phenyl]propan-2-yl]phenoxy]propyl 2-methylprop-2-enoate primarily involves the formation of cross-linked networks through free radical polymerization. The methacrylate groups undergo polymerization, leading to the formation of a three-dimensional network. This cross-linking imparts high mechanical strength and chemical resistance to the resulting materials.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bisphenol A diglycidyl ether: Similar in structure but lacks the methacrylate groups.
Bisphenol A glycerolate dimethacrylate: Contains glycerol units instead of ethylene units.
2,2-Bis[4-(2-hydroxy-3-methacryloxypropoxy)phenyl]propane: Another methacrylate-based compound with similar applications.
Uniqueness
2-[4-[2-[4-[1-(2-Methylprop-2-enoyloxy)propan-2-yloxy]phenyl]propan-2-yl]phenoxy]propyl 2-methylprop-2-enoate is unique due to its specific combination of bisphenol A and methacrylate groups, which provides a balance of rigidity and reactivity. This makes it particularly suitable for applications requiring high-performance materials with excellent mechanical properties and chemical resistance.
Eigenschaften
CAS-Nummer |
126415-01-8 |
|---|---|
Molekularformel |
C29H36O6 |
Molekulargewicht |
480.6 g/mol |
IUPAC-Name |
2-[4-[2-[4-[1-(2-methylprop-2-enoyloxy)propan-2-yloxy]phenyl]propan-2-yl]phenoxy]propyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C29H36O6/c1-19(2)27(30)32-17-21(5)34-25-13-9-23(10-14-25)29(7,8)24-11-15-26(16-12-24)35-22(6)18-33-28(31)20(3)4/h9-16,21-22H,1,3,17-18H2,2,4-8H3 |
InChI-Schlüssel |
PPQQLTZAHODMPQ-UHFFFAOYSA-N |
SMILES |
CC(COC(=O)C(=C)C)OC1=CC=C(C=C1)C(C)(C)C2=CC=C(C=C2)OC(C)COC(=O)C(=C)C |
Kanonische SMILES |
CC(COC(=O)C(=C)C)OC1=CC=C(C=C1)C(C)(C)C2=CC=C(C=C2)OC(C)COC(=O)C(=C)C |
| 24447-72-1 | |
Synonyme |
2,2-bis(4-(2-methacryloyloxypropoxy)phenyl)propane BIS-2-PMA |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















